molecular formula C10H10N2O3 B13975484 Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B13975484
M. Wt: 206.20 g/mol
InChI Key: AERRFZVFGYZSPC-UHFFFAOYSA-N
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Description

Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which provides a rapid and efficient route under ambient, aqueous, and metal-free conditions . This method yields the desired product in a few minutes on a 10 g scale .

Industrial Production Methods

Industrial production methods for imidazo[1,2-a]pyridines often involve condensations between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may employ various metal catalysts, such as copper, iron, gold, ruthenium, and palladium, to facilitate the reactions . these methods often require undesirable solvents and high temperatures, which can pose challenges for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The reaction conditions may vary depending on the desired transformation, but they often involve specific catalysts, solvents, and temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives .

Mechanism of Action

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

ethyl 7-oxo-1H-imidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-2-15-10(14)8-6-12-4-3-7(13)5-9(12)11-8/h3-6,11H,2H2,1H3

InChI Key

AERRFZVFGYZSPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=O)C=C2N1

Origin of Product

United States

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